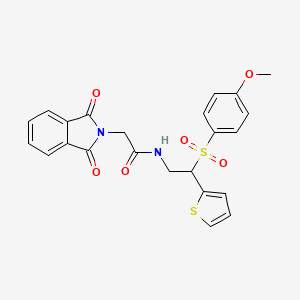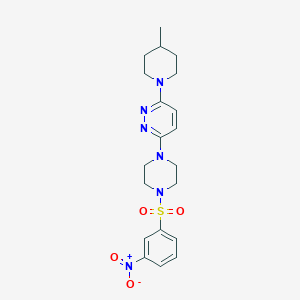
3-(4-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H26N6O4S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine D4 Receptor Agonists
Compounds with structural similarities to "3-(4-Methylpiperidin-1-yl)-6-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine" have been evaluated for their affinities and selectivities toward dopamine D4 receptors. These studies aim to develop therapeutics for neurological and psychiatric disorders. One research found a compound that displayed substantial agonist efficacy, indicating the potential for treating conditions like erectile dysfunction through D4 receptor pathways (Enguehard-Gueiffier et al., 2006).
Antimicrobial Agents
Another area of research focuses on the synthesis of new sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, aiming at developing compounds with antimicrobial activity against various bacterial and fungal strains, as well as antimalarial properties (Bhatt et al., 2016).
Acetylcholinesterase Inhibitors
Research into pyridazine derivatives includes the exploration of their role as acetylcholinesterase (AChE) inhibitors, a promising approach for treating Alzheimer's disease. Some derivatives have shown potent inhibitory activity, offering insights into designing new treatments for neurodegenerative disorders (Contreras et al., 2001).
Anticancer Research
The investigation of pyridazine derivatives also extends to anticancer research, where novel compounds are synthesized and evaluated for their antiproliferative activities against various cancer cell lines. This research aims to identify new therapeutic agents for cancer treatment by exploring the anticancer potential of these compounds (Mallesha et al., 2012).
Supramolecular Chemistry
In the realm of supramolecular chemistry, studies have been conducted on the formation of organic co-crystals and salts involving sulfadiazine and pyridines, showcasing the versatile hydrogen bonding capabilities and crystal engineering applications of pyridazine derivatives. This research highlights the importance of these compounds in developing materials with specific physical properties (Elacqua et al., 2013).
Propriétés
IUPAC Name |
3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-16-7-9-23(10-8-16)19-5-6-20(22-21-19)24-11-13-25(14-12-24)31(29,30)18-4-2-3-17(15-18)26(27)28/h2-6,15-16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORUJLQBMJVRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

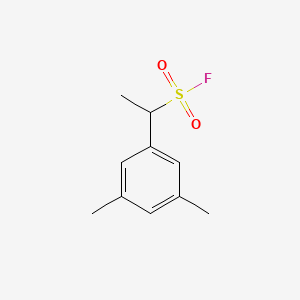
![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)
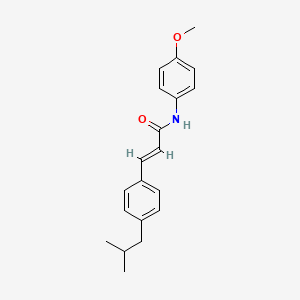
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2837026.png)
![7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2837028.png)
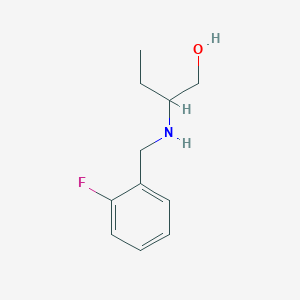
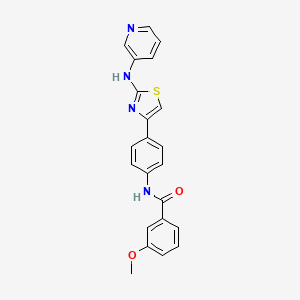
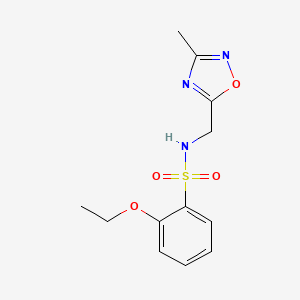
![3-Benzyl-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2837033.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2837034.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2837036.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride](/img/structure/B2837037.png)

